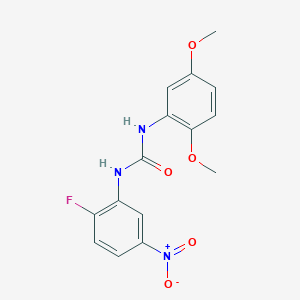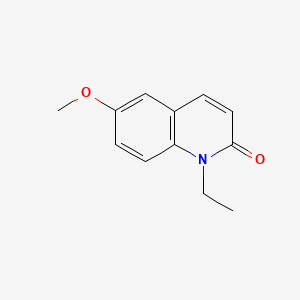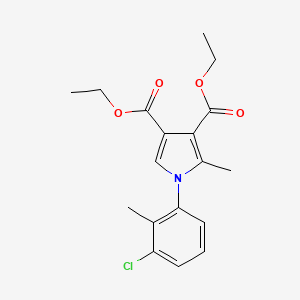![molecular formula C20H24N2O5 B11954277 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)
2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is a synthetic organic compound with the molecular formula C20H24N2O5 This compound is notable for its complex structure, which includes a phenoxy group, an anilino group, and a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multiple steps:
Formation of the Phenoxy Aniline Intermediate: This step involves the reaction of phenol with aniline in the presence of a suitable catalyst to form the phenoxy aniline intermediate.
Attachment of the Butanoic Acid Backbone: The phenoxy aniline intermediate is then reacted with a butanoic acid derivative under controlled conditions to attach the butanoic acid backbone.
Introduction of the Methoxypropyl Group: Finally, the methoxypropyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
- 4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid
- 4-Oxo-4-(4-phenoxyanilino)-2-[(2-phenylethyl)amino]butanoic acid
- 4-Oxo-4-(4-phenoxyanilino)-2-[(2-methoxyethyl)amino]butanoic acid
Uniqueness
2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
属性
分子式 |
C20H24N2O5 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-(3-methoxypropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C20H24N2O5/c1-26-13-5-12-21-18(20(24)25)14-19(23)22-15-8-10-17(11-9-15)27-16-6-3-2-4-7-16/h2-4,6-11,18,21H,5,12-14H2,1H3,(H,22,23)(H,24,25) |
InChI 键 |
SUHVDKQLBJQAKI-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11954215.png)

![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)
![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)



![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)



